REACTION_SMILES
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[CH3:16][O:17][S:18]([O:19][CH3:20])(=[O:21])=[O:22].[Cl:13][CH2:14][Cl:15].[Na+:27].[O-:23][C:24]([OH:25])=[O:26].[OH2:28].[OH:1][c:2]1[cH:3][c:4]2[c:5](=[O:12])[cH:6][cH:7][o:8][c:9]2[cH:10][cH:11]1>>[O:1]([c:2]1[cH:3][c:4]2[c:5](=[O:12])[cH:6][cH:7][o:8][c:9]2[cH:10][cH:11]1)[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccoc2ccc(O)cc12
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Name
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Type
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product
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Smiles
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COc1ccc2occc(=O)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |